Siegesbeckialide I
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Overview
Description
Siegesbeckialide I is a sesquiterpene lactone derived from the plant Sigesbeckia glabrescens. It is known for its potent anti-inflammatory properties, primarily through its inhibition of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Siegesbeckialide I involves several steps, including the extraction of the compound from the plant Sigesbeckia glabrescens and subsequent purification processes. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Sigesbeckia glabrescens followed by chromatographic techniques to isolate and purify the compound. The process ensures high purity and consistency required for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Siegesbeckialide I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired modification and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and properties .
Scientific Research Applications
Siegesbeckialide I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory agents and other bioactive compounds
Mechanism of Action
Siegesbeckialide I exerts its effects by directly binding to the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This binding inhibits the phosphorylation and degradation of inhibitor α of NF-κB (IκBα), preventing the activation of the NF-κB signaling pathway. As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to its potent anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Siegesbeckialide II: Another sesquiterpene lactone with similar anti-inflammatory properties.
Glabrescone A: A related compound with distinct structural features and biological activities.
Lecocarpinolide M: A sesquiterpene lactone with comparable anti-inflammatory effects
Uniqueness
Siegesbeckialide I is unique due to its specific binding affinity for IKKα and IKKβ, which results in potent inhibition of the NF-κB pathway. This specificity and potency make it a valuable compound for studying inflammatory processes and developing new therapeutic agents .
Properties
Molecular Formula |
C20H28O6 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10R,11aR)-4-hydroxy-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-10-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-4-12(2)19(23)25-11-15-7-5-6-14(10-21)8-16(22)18-13(3)20(24)26-17(18)9-15/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |
InChI Key |
PEIAIMBBPBJZHZ-IUIQHRCWSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@@H]1CC/C=C(\C[C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)O)/CO |
Canonical SMILES |
CC=C(C)C(=O)OCC1CCC=C(CC(C2C(C1)OC(=O)C2=C)O)CO |
Origin of Product |
United States |
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